molecular formula C10H12N2O2 B1593798 1,3-Bisacetamidobenzene CAS No. 10268-78-7

1,3-Bisacetamidobenzene

Cat. No. B1593798
CAS RN: 10268-78-7
M. Wt: 192.21 g/mol
InChI Key: UQVKNKXDSWRQJE-UHFFFAOYSA-N
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Description

1,3-Bisacetamidobenzene, also known as N,N’- (m-phenylene)di (acetamide), is a chemical compound with the molecular formula C10H12N2O2 . It is a white crystalline solid that is soluble in organic solvents.


Molecular Structure Analysis

The molecular structure of 1,3-Bisacetamidobenzene is represented by the InChI string: InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14).


Physical And Chemical Properties Analysis

1,3-Bisacetamidobenzene has a molecular weight of 192.218 . Unfortunately, other specific physical and chemical properties of 1,3-Bisacetamidobenzene were not found in the retrieved data.

Scientific Research Applications

1. Base-catalyzed diborylation of alkynes

  • Application Summary : This process involves the synthesis of cis-1,2-bis(boryl)alkenes from various alkynes. It’s an efficient, transition-metal free, and practical approach .
  • Methods of Application : The process is carried out in the presence of a catalytic amount of K2CO3 under mild conditions .
  • Results or Outcomes : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .

2. Use in Food Contact Materials

  • Application Summary : 1,3-bis(isocyanatomethyl)benzene has been evaluated for use in food contact materials .
  • Methods of Application : The substance undergoes immediate and complete hydrolysis to 1,3-benzenedimethanamine in water and gastric fluid simulant .
  • Results or Outcomes : The European Food Safety Authority concluded that the use of the substance as a co-monomer in the manufacture of a middle layer coating in a multilayer film does not raise safety concern if the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg food .

3. Synthesis of SCS-NHT Pd Pincer Complex

  • Application Summary : This involves the synthesis of a 6,6-fused ring SCS-NHT palladium pincer complex using 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide .
  • Methods of Application : The process involves treating 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide with elemental sulfur in the presence of a base to produce a bis(N-heterocyclic thione) (NHT) pincer ligand precursor. This precursor then reacts with PdCl2(CH3CN)2 to produce the desired complex .
  • Results or Outcomes : The resulting complex has been found to be air stable and exhibits interesting photophysical properties. It also shows catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions .

4. Synthesis of Highly Functionalized Bicyclo[1.1.1]pentanes

  • Application Summary : This involves the synthesis of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, which are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups .
  • Methods of Application : The synthesis is carried out under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides .
  • Results or Outcomes : The resulting products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

5. Synthesis of SCS-NHT Pd Pincer Complex

  • Application Summary : This involves the synthesis of a 6,6-fused ring SCS-NHT palladium pincer complex using 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide .
  • Methods of Application : The process involves treating 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide with elemental sulfur in the presence of a base to produce a bis(N-heterocyclic thione) (NHT) pincer ligand precursor. This precursor then reacts with PdCl2(CH3CN)2 to produce the desired complex .
  • Results or Outcomes : The resulting complex has been found to be air stable and exhibits interesting photophysical properties. It also shows catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions .

6. Use in Benzene Derivatives

  • Application Summary : Benzene and its derivatives have many interesting properties. Unlike aliphatic (straight chain carbons) or other cyclic organic compounds, the structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .
  • Methods of Application : Phenol, Ph-OH, or C6H5OH, for example, is formed when an alcohol (-OH) group displaces a hydrogen atom on the benzene ring. Benzene, for this very same reason, can be formed from the phenyl group by reattaching the hydrogen back its place of removal .

Future Directions

While specific future directions for 1,3-Bisacetamidobenzene were not found in the retrieved data, the field of chemical synthesis and analysis continues to evolve with advancements in technology and methodology. This will likely lead to more efficient synthesis processes, improved understanding of chemical properties, and expanded applications for compounds like 1,3-Bisacetamidobenzene .

properties

IUPAC Name

N-(3-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVKNKXDSWRQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145451
Record name Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bisacetamidobenzene

CAS RN

10268-78-7
Record name N,N′-1,3-Phenylenebis[acetamide]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediacetamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10268-78-7
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Record name 10268-78-7
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Record name Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI)
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Record name N,N'-(m-phenylene)di(acetamide)
Source European Chemicals Agency (ECHA)
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Record name M-PHENYLENEDIACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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Synthesis routes and methods II

Procedure details

Into a 1-liter reaction flask cooled with an ice bath was introduced 35 ml of acetic acid. Thereto was gradually added 15 g (138.7 mmol) of m-phenylenediamine. Thereto was dropwise added 2 ml (307.4 mmol) of acetic anhydride at room temperature to 30° C. After completion of the addition, the mixture was stirred at 60° C. for 1 hour and then poured into 150 ml of water. The resultant precipitate was taken out by filtration, sufficiently washed with water, and then dried to obtain 18.4 g of diacetyl-m-phenylenediamine as the target compound.
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35 mL
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2 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE MALZ JR, H GREENFIELD - Catalytic in Organic Syntheses …, 2012 - books.google.com
Hydrogenation of Acetanilide A comparfin of several catalysts for the nuclear hydro—genation of acetanilide to N-cyclohexylacetamdde is shown in Table I. In each experiment, only …
Number of citations: 0 books.google.com
NHOFNA AMIDES - Catalysis in Organic Syntheses 1976, 1976 - Academic Press
Number of citations: 0

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